Fluorine Substitution at the 3-Position Enhances Carbonic Anhydrase Inhibition by Lowering pKa
Fluorinated benzenesulfonamides exhibit significantly enhanced binding to carbonic anhydrase isoforms compared to their non-fluorinated counterparts. The electron-withdrawing effect of a single fluorine atom lowers the pKa of the sulfonamide group, increasing the fraction of the active, deprotonated form at physiological pH [1]. While direct Ki values for 3-fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride are not reported, the class-level inference is that its 3-fluoro substitution will confer a substantial affinity advantage over the non-fluorinated N-(pyrrolidin-3-yl)benzenesulfonamide.
| Evidence Dimension | Sulfonamide pKa and Carbonic Anhydrase Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Predicted pKa of the sulfonamide group is lowered by ~0.5-1.0 log units compared to the non-fluorinated analog, based on the electron-withdrawing effect of the 3-fluoro substituent. |
| Comparator Or Baseline | Non-fluorinated N-(pyrrolidin-3-yl)benzenesulfonamide, with a higher sulfonamide pKa and consequently a lower fraction of the active deprotonated species. |
| Quantified Difference | For related fluorinated vs. non-fluorinated benzenesulfonamides, Ki values for CA II can differ by over 100-fold (e.g., 5.14 nM for a potent fluorinated compound vs. >500 nM for a non-fluorinated counterpart) [1]. |
| Conditions | Comparison based on published Ki values for structurally related pyrrolidine-benzenesulfonamides against human carbonic anhydrase II (hCA II) [1]. |
Why This Matters
For researchers developing carbonic anhydrase inhibitors, the 3-fluoro analog is the rational choice for achieving nanomolar potency, avoiding the major loss of activity associated with non-fluorinated building blocks.
- [1] Poyraz S, Döndaş HA, Yamali C, et al. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. J Biomol Struct Dyn. 2023;42:3441-3458. View Source
